molecular formula C7H14ClN3 B3080548 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 108641-46-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No. B3080548
CAS RN: 108641-46-9
M. Wt: 175.66 g/mol
InChI Key: LIVJKKDUVGKQMX-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C7H13N3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under mild and greener reaction conditions with excellent yields . The chemical structures were established based on a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” can be represented by the InChI code: InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3 . The compound has a molecular weight of 139.20 g/mol .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the addition to methyl acrylate and subsequent cyclization of the adducts .


Physical And Chemical Properties Analysis

“2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” has a molecular weight of 139.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Mechanism of Action

Target of Action

Similar compounds have been found to have potent in vitro antipromastigote activity

Mode of Action

It’s suggested that similar compounds have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism.

Biochemical Pathways

Given its potential antipromastigote activity , it may affect pathways related to the life cycle of promastigotes

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability

Result of Action

Similar compounds have been found to exhibit cytotoxic activity , suggesting that this compound may also have cytotoxic effects. More research is needed to confirm this and to understand the specific molecular and cellular effects.

Action Environment

The solubility of a similar compound in saline at ph 7 suggests that the compound’s action may be influenced by ph

Safety and Hazards

The compound is classified as an irritant . Further safety and hazards information should be available in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVJKKDUVGKQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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